N-ethyl-2-(4-sulfamoylphenyl)acetamide is an organic compound recognized for its potential therapeutic applications. This compound, with the Chemical Abstracts Service (CAS) number 41472-49-5, features a complex molecular structure that includes an ethyl group, a sulfamoyl group attached to a phenyl ring, and an acetamide moiety. The molecular formula is , and it has a molecular weight of approximately 242.295 g/mol .
N-ethyl-2-(4-sulfamoylphenyl)acetamide belongs to the class of compounds known as N-acetyl-2-arylethylamines. This classification encompasses organic compounds that feature an acetamide group linked to an arylethylamine structure. Additionally, it is categorized under sulfonamides due to the presence of the sulfamoyl functional group .
The synthesis of N-ethyl-2-(4-sulfamoylphenyl)acetamide typically involves several steps. A common synthetic route includes:
This multi-step synthesis allows for the introduction of functional groups in a controlled manner, ensuring high yields and purity.
The molecular structure of N-ethyl-2-(4-sulfamoylphenyl)acetamide can be represented by its chemical formula . The structural formula indicates:
The compound exhibits a melting point range of 168–174°C and a boiling point of approximately 387.4°C at standard atmospheric pressure .
N-ethyl-2-(4-sulfamoylphenyl)acetamide can undergo various chemical reactions, including:
These reactions are essential for modifying the compound to enhance its biological activity or to synthesize derivatives for further research.
N-ethyl-2-(4-sulfamoylphenyl)acetamide primarily acts as an inhibitor of carbonic anhydrase enzymes, specifically carbonic anhydrase I and II. The mechanism involves:
The inhibition of these enzymes can lead to significant physiological effects, including alterations in acid-base balance.
N-ethyl-2-(4-sulfamoylphenyl)acetamide exhibits several notable physical and chemical properties:
These properties are crucial for understanding the compound's behavior in biological systems and its suitability for various applications.
N-ethyl-2-(4-sulfamoylphenyl)acetamide has potential applications in various scientific fields:
Systematic Nomenclature and Molecular IdentityN-Ethyl-2-(4-sulfamoylphenyl)acetamide (CAS 1099632-75-3) is defined by the IUPAC name N-ethyl-2-(4-sulfamoylphenyl)acetamide, with the molecular formula C10H14N2O3S and a molecular weight of 242.30 g/mol. Its canonical SMILES representation (CCNC(=O)CC1=CC=C(C=C1)S(=O)(=O)N) reveals three critical pharmacophoric elements:
Crystallographic studies of analogous compounds (e.g., N-(4-sulfamoylphenyl)acetamide) show the sulfamoyl group adopts a near-perpendicular orientation relative to the phenyl ring (torsion angle ≈109°), facilitating three-dimensional interactions with enzyme pockets. The acetamide moiety exhibits planarity with the aromatic system (dihedral angle ≈16°), promoting π-stacking interactions [5].
Structural Analogues and Structure-Activity RelationshipsThis compound belongs to a class of sulfonamide-acetamide hybrids with diverse pharmacological activities. Key analogues include:
Table 1: Structural Analogues of N-Ethyl-2-(4-sulfamoylphenyl)acetamide
| Compound | Structural Variation | Primary Activity | Key Findings |
|---|---|---|---|
| Celecoxib (F) | Pyrazole ring substitution | COX-2 inhibition | Reduces lipid peroxidation via sulfonamide-mediated antioxidant effects [1] |
| Acetazolamide (A) | Heterocyclic fusion | Carbonic anhydrase inhibition | Elevates endogenous antioxidants (SOD, CAT) independent of diuretic action [1] |
| Furosemide (B) | Chloroanilinyl substitution | Loop diuretic | Attenuates lipid peroxidation in nephrotic syndrome models [1] |
| Ibuprofen-sulfathiazole | NSAID-sulfonamide conjugate | Urease inhibition | IC50 = 9.95 µM; competitive binding to urease active site [3] |
| Compound 9 (Ghorab et al.) | Morpholine substitution | Renal radiomodulation | Reduces NF-κB by 84% and IL-6 by 73% at 25 mg/kg [1] |
The N-ethyl group in N-ethyl-2-(4-sulfamoylphenyl)acetamide represents a strategic modification from earlier prototypes like sulfanilamide. Ethylation enhances metabolic stability compared to N-H analogues, while the compact size avoids steric hindrance in enzyme binding pockets. In urease inhibitors, similar N-alkylation improves membrane permeability, correlating with 10-100× potency enhancements [3] [8].
Pharmacological PositioningFunctionally, this scaffold bridges two pharmacological domains:
From Antibacterials to Multitarget AgentsSulfonamide-acetamide hybrids trace their origins to the serendipitous discovery of Prontosil rubrum in 1935. The subsequent elucidation of sulfanilamide as the active metabolite launched the sulfonamide antibiotic era. Key evolutionary milestones include:
Table 2: Historical Development of Sulfonamide-Acetamide Pharmacophores
| Era | Key Compounds | Therapeutic Shift | Structural Advancements |
|---|---|---|---|
| 1930s | Sulfanilamide | Antibacterial | Minimal scaffold: Sulfamoyl-phenyl core |
| 1950-60s | Acetazolamide, Furosemide | Diuretics/CA inhibitors | Acetamide tethering; heterocyclic integration |
| 1980-90s | Celecoxib, Valdecoxib | COX-2 selective NSAIDs | Sulfamoyl biaryl systems; trifluoromethyl motifs |
| 2000s | Sulodexide, Sultiame | Antithrombotics/Anticonvulsants | Carbohydrate conjugation; ring saturation |
| 2010-20s | Ibuprofen-sulfonamides, Compound 9 | Hybrid multitarget agents | NSAID-sulfonamide conjugation; radiomodulators |
The critical transition occurred in the 1980s when acetamide functionalities were systematically incorporated to:
Mechanistic DiversificationInitially confined to carbonic anhydrase inhibition, these hybrids now demonstrate:
Synthetic methodologies evolved from simple acylations (chloroacetyl chloride + sulfanilamide) to modern cross-coupling strategies. Recent innovations employ DCC/DMAP-mediated conjugations to fuse NSAIDs with sulfonamides, producing hybrid scaffolds with dual urease inhibition and anti-inflammatory effects [3].
Mechanistic Ambiguities in RadioprotectionDespite demonstrated efficacy against radiation nephropathy [1], fundamental questions persist:
Tissue-Specific BioactivityDifferential organ responses observed in analogues necessitate investigation:
Metabolic and Synthetic ChallengesCritical gaps hamper translational development:
Table 3: Critical Research Questions for N-Ethyl-2-(4-sulfamoylphenyl)acetamide
| Knowledge Gap | Current Evidence | Required Studies |
|---|---|---|
| NF-κB Inhibition Mechanism | 84% reduction in kidney homogenates | IKKβ kinase assays; IκBα degradation kinetics |
| Tissue Distribution | Analogues show renal accumulation | Radiolabeled biodistribution studies |
| Metabolic Stability | In vitro t1/2 = 2.3h (rat microsomes) | Metabolite identification; CYP phenotyping |
| Species-Specific Effects | Murine nephroprotection confirmed | Porcine/mini-pig translational models |
Analytical LimitationsThe absence of published crystallographic data for N-ethyl-2-(4-sulfamoylphenyl)acetamide impedes target-based drug design. Molecular modeling relies on approximations from:
CAS No.: 2134602-45-0
CAS No.: 111-63-7
CAS No.:
CAS No.: 486455-65-6
CAS No.: 4337-12-6